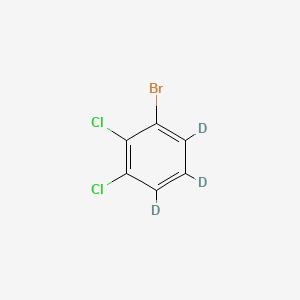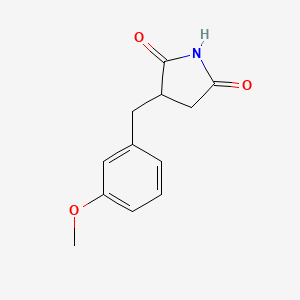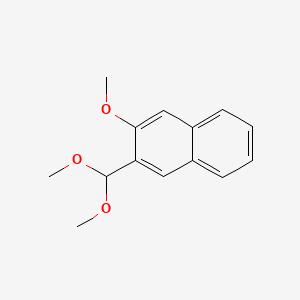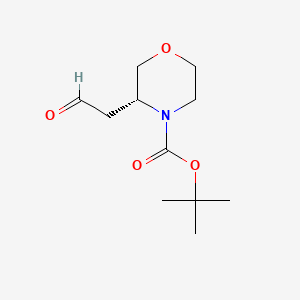
9-Mesityl-2,7,10-trimethylacridinium Perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Mesityl-2,7,10-trimethylacridinium Perchlorate is a chemical compound with the molecular formula C25H26ClNO4 and a molecular weight of 439.94 g/mol . It is known for its applications in various fields, including materials science and organic catalysis. The compound appears as a white to yellow to green powder or crystal .
Aplicaciones Científicas De Investigación
9-Mesityl-2,7,10-trimethylacridinium Perchlorate has several scientific research applications:
Chemistry: It is used as a visible light photoredox catalyst in organic synthesis.
Biology: The compound can be employed in biochemical assays and studies involving oxidative stress.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of photodynamic therapy.
Industry: It is used in the development of photonic and optical materials.
Mecanismo De Acción
Target of Action
It is known to be a photocatalyst , which suggests that its targets are likely to be molecules that undergo chemical reactions under the influence of light.
Mode of Action
As a photocatalyst, 9-Mesityl-2,7,10-trimethylacridinium Perchlorate is activated by light and can facilitate various chemical reactions . The exact nature of these reactions and the changes they induce in the target molecules would depend on the specific context in which the compound is used.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific reactions it catalyzes . As a photocatalyst, it could potentially facilitate a wide range of effects, from the synthesis of new compounds to the breakdown of existing ones.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, the presence and intensity of light would be a critical factor, given the compound’s role as a photocatalyst. Other factors, such as temperature and pH, could also play a role.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-Mesityl-2,7,10-trimethylacridinium Perchlorate typically involves the reaction of 2-bromo-1,3,5-trimethylbenzene with N-methylacridone in the presence of a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity level .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by visible light photoredox catalysis.
Reduction: The compound can also participate in reduction reactions under specific conditions.
Substitution: Substitution reactions involving this compound typically occur at the acridinium core or the mesityl group.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or other oxidizing agents, with visible light as a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles or electrophiles can be employed depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions can produce a variety of substituted acridinium compounds .
Comparación Con Compuestos Similares
9-Mesityl-10-methylacridinium Perchlorate: This compound is similar in structure but has a different substitution pattern on the acridinium core.
Other Acridinium Derivatives: Various acridinium compounds with different substituents exhibit similar photoredox catalytic properties.
Uniqueness: 9-Mesityl-2,7,10-trimethylacridinium Perchlorate is unique due to its specific substitution pattern, which enhances its stability and reactivity as a photoredox catalyst. Its ability to facilitate visible light-mediated reactions makes it particularly valuable in organic synthesis and materials science .
Propiedades
IUPAC Name |
2,7,10-trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N.ClHO4/c1-15-7-9-22-20(13-15)25(24-18(4)11-17(3)12-19(24)5)21-14-16(2)8-10-23(21)26(22)6;2-1(3,4)5/h7-14H,1-6H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNXOHCMBBOSPE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=C3C=CC(=CC3=C2C4=C(C=C(C=C4C)C)C)C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659823 |
Source


|
| Record name | 2,7,10-Trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216909-33-9 |
Source


|
| Record name | 2,7,10-Trimethyl-9-(2,4,6-trimethylphenyl)acridin-10-ium perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Mesityl-2,7,10-trimethylacridinium Perchlorate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B572154.png)

![methyl N-{1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl}carbamate](/img/structure/B572156.png)
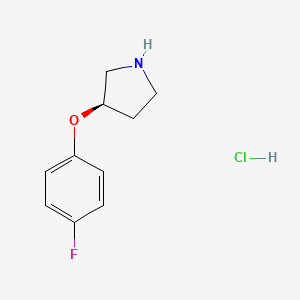
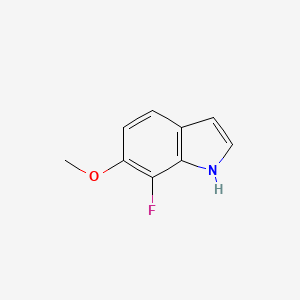
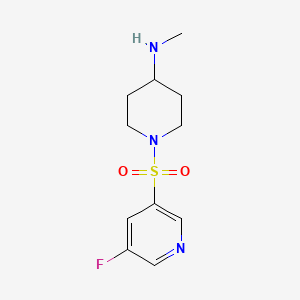
![1,4-Diazaspiro[5.5]undecane-5,9-dione hydrochloride](/img/structure/B572162.png)

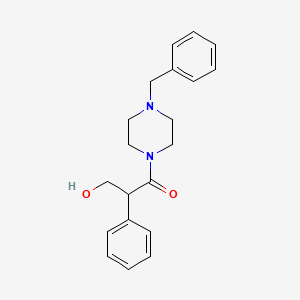
![Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B572170.png)
